3-(5-Carbamoyloxolan-2-yl)propanoic acid
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Overview
Description
3-(5-Carbamoyloxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol It is a derivative of propanoic acid and features a carbamoyloxolan ring, which is a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid typically involves the reaction of a suitable precursor with a carbamoylating agent under controlled conditions. One common method involves the use of 3-carbamoylpropanoic acid derivatives, which are then cyclized to form the oxolan ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Carbamoyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(5-Carbamoyloxolan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(5-Carbamoyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-Carbamoylpropanoic acid: A precursor in the synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid.
3-(5-Oxooxolan-2-yl)propanoic acid: A structurally similar compound with an oxo group instead of a carbamoyl group.
Uniqueness: this compound is unique due to its specific structural features, including the carbamoyloxolan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(5-carbamoyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11) |
InChI Key |
NSNWDMQNPRWUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C(=O)N |
Origin of Product |
United States |
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